

Application Notes and Protocols for Flow Cytometry using Pybg-BODIPY Labeled Cells

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Compound of Interest

Compound Name: *Pybg-bodipy*

Cat. No.: *B12424210*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of **Pybg-BODIPY** labeled cells in flow cytometry. **Pybg-BODIPY** dyes are a class of photostable, brightly fluorescent probes with narrow emission spectra, making them ideal for multicolor flow cytometry analysis.^[1] Their applications span various areas of cellular analysis, including the assessment of lipid metabolism, apoptosis, and oxidative stress.

I. Quantification of Cellular Lipid Accumulation using BODIPY 493/503

BODIPY 493/503 is a lipophilic dye that specifically stains neutral lipids within intracellular lipid droplets.^{[2][3]} This allows for the quantification of cellular lipid content by flow cytometry, which is a powerful tool for studying metabolic diseases and screening for drugs that modulate lipid storage.^{[2][4]}

Data Presentation

Table 1: Quantification of Oleic Acid-Induced Lipid Accumulation in A498 Cells

Treatment	Mean Fluorescence Intensity (MFI) (Arbitrary Units)	Fold Change vs. Control
Control (BSA)	150	1.0
30 μ M Oleic Acid	750	5.0

This table presents representative data on the increase in lipid droplet content in A498 renal cell carcinoma cells after treatment with oleic acid, a known inducer of triglyceride synthesis and storage. Data is expressed as the mean fluorescence intensity (MFI) of BODIPY 493/503 staining.

Experimental Protocol

Materials:

- BODIPY 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell line of interest (e.g., A498 cells)
- Oleic acid
- Bovine serum albumin (BSA), fatty acid-free
- Trypsin-EDTA
- Flow cytometry tubes with cell strainer caps

Reagent Preparation:

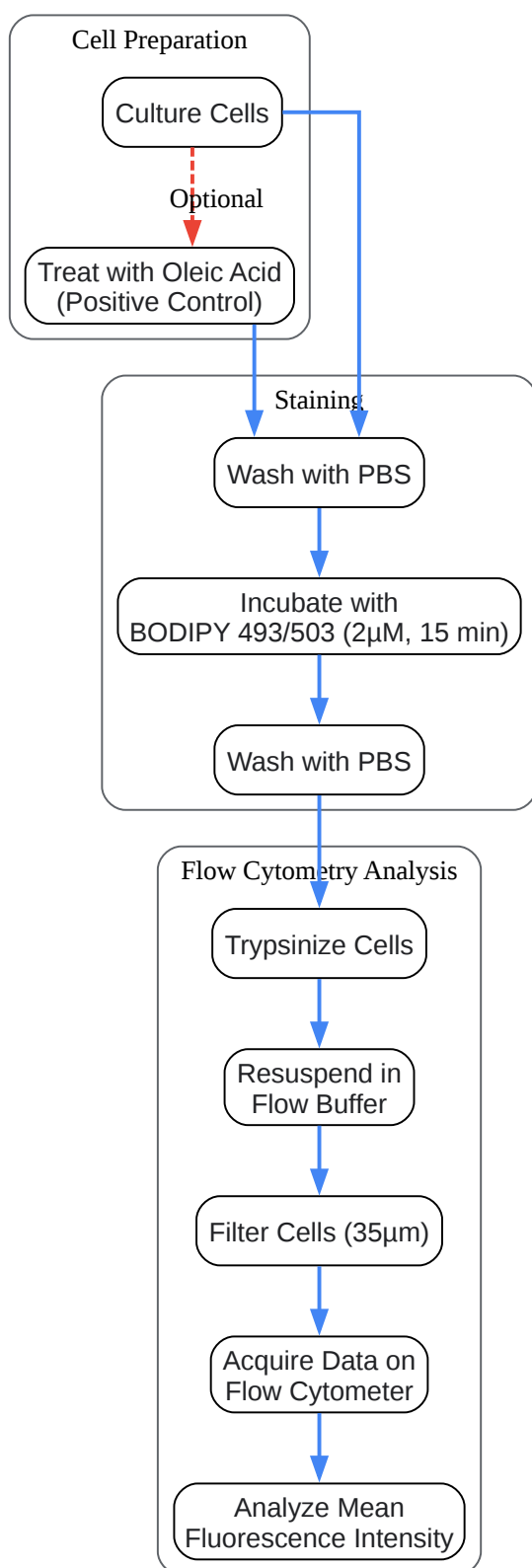
- 5 mM BODIPY 493/503 Stock Solution: Dissolve 1.3 mg of BODIPY 493/503 in 1 ml of DMSO. Store at -20°C, protected from light.

- 2 μ M BODIPY 493/503 Staining Solution: Dilute the 5 mM stock solution 1:2,500 in PBS. Prepare fresh before use.
- 10x Flow Cytometry Buffer: 0.1 M HEPES (pH 7.4), 1.4 M NaCl, 25 mM CaCl_2 . Store at 4°C.
- 1x Flow Cytometry Buffer: Dilute the 10x buffer 1:10 with deionized water before use.

Staining Procedure for Adherent Cells:

- Culture cells to the desired confluency in a 35 mm dish. For a positive control, incubate cells with 30 μ M oleic acid complexed with BSA overnight.
- At the time of analysis, prepare the 2 μ M BODIPY 493/503 staining solution.
- Wash the cells once with PBS to remove media and serum.
- Add 3 ml of the 2 μ M BODIPY 493/503 staining solution to the cells and incubate for 15 minutes at 37°C in the dark.
- Wash the cells once with PBS to remove the staining solution.
- Trypsinize the cells to generate a single-cell suspension.
- Transfer the cell suspension to a 15 ml conical tube and pellet the cells by centrifugation at 250 x g for 5 minutes at 4°C.
- Aspirate the supernatant, wash the cell pellet with 3 ml of PBS, and pellet the cells again.
- Resuspend the cell pellet in 300 μ l of 1x flow cytometry buffer.
- Pass the cell suspension through a 35 μ m filter into a flow cytometry tube.
- Analyze the samples on a flow cytometer, acquiring a minimum of 10,000 events per condition. The data can be analyzed as the mean fluorescence intensity.

Experimental Workflow



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Workflow for quantifying lipid droplets.

II. Detection of Apoptosis using a BODIPY-Annexin V Conjugate

The externalization of phosphatidylserine (PS) is an early hallmark of apoptosis. Annexin V, a protein with high affinity for PS, can be conjugated to BODIPY dyes to detect apoptotic cells by flow cytometry. When used in conjunction with a viability dye like Propidium Iodide (PI), this method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Table 2: Quantification of Apoptosis in Jurkat Cells Treated with Staurosporine

Cell Population	Control (%)	Staurosporine-Treated (%)
Viable (Annexin V ⁻ , PI ⁻)	95	30
Early Apoptotic (Annexin V ⁺ , PI ⁻)	3	55
Late Apoptotic/Necrotic (Annexin V ⁺ , PI ⁺)	2	15

This table shows representative data from an apoptosis assay using a BODIPY-Annexin V conjugate and PI on Jurkat cells treated with staurosporine, a potent apoptosis inducer.

Experimental Protocol

Materials:

- BODIPY-conjugated Annexin V
- Propidium Iodide (PI) staining solution
- 10x Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Cell line of interest (e.g., Jurkat cells)
- Apoptosis-inducing agent (e.g., staurosporine)

- Phosphate-buffered saline (PBS)
- Flow cytometry tubes

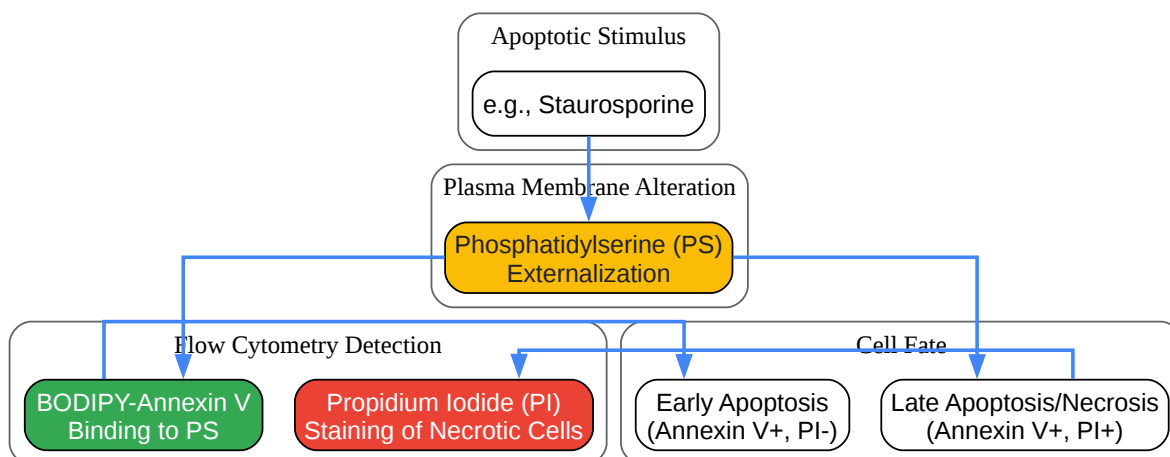
Reagent Preparation:

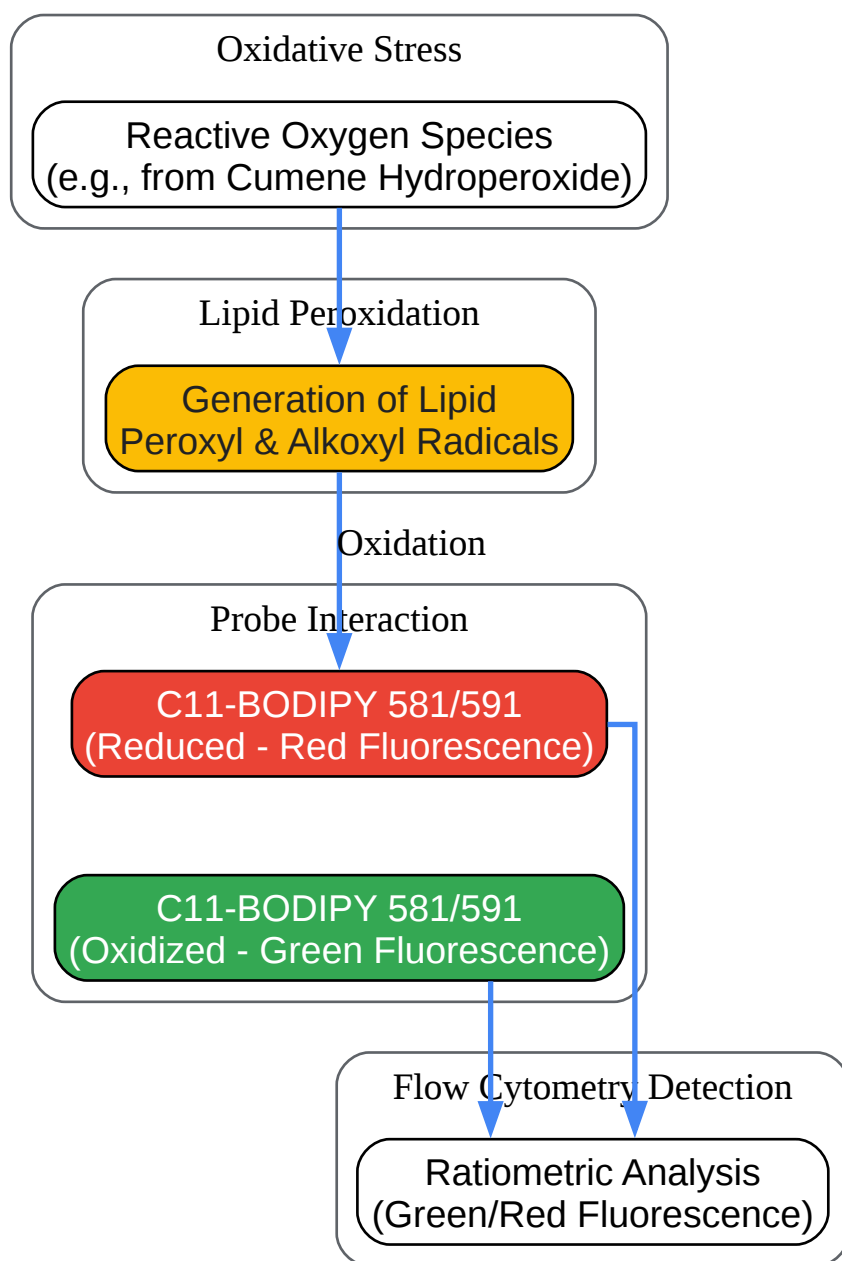
- 1x Annexin V Binding Buffer: Dilute the 10x stock solution 1:10 with deionized water.

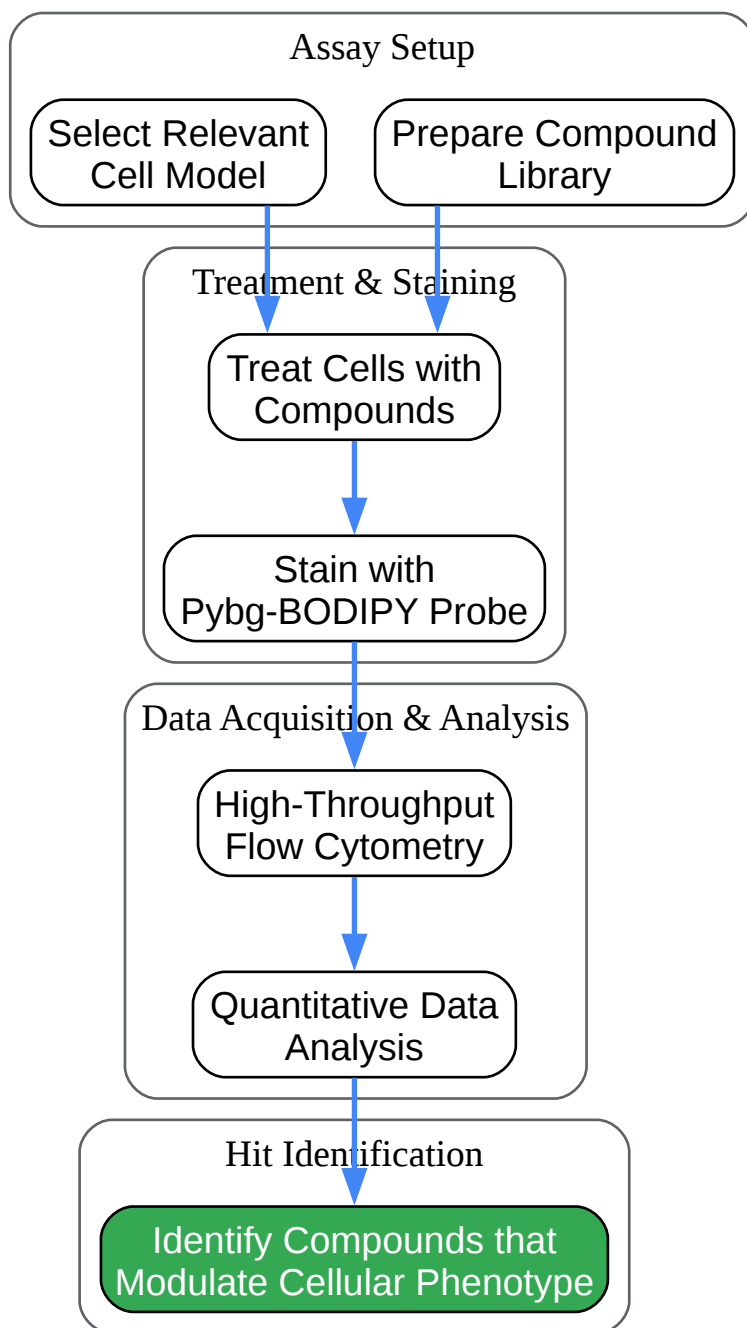
Staining Procedure for Suspension Cells:

- Induce apoptosis in your cell line using an appropriate method. For a positive control, treat Jurkat cells with 1 μ M staurosporine for 4 hours.
- Harvest the cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1x Annexin V Binding Buffer to a concentration of 1×10^6 cells/ml.
- Transfer 100 μ l of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ l of BODIPY-Annexin V and 1 μ l of PI staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ l of 1x Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

Apoptosis Signaling Pathway







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